amino}-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B13522053.png)
2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(3,5-dichlorophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(Tert-butoxy)carbonylamino}-2-(3,5-dichlorophenyl)acetic acid is a synthetic organic compound with a complex structure. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a dichlorophenyl acetic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Tert-butoxy)carbonylamino}-2-(3,5-dichlorophenyl)acetic acid typically involves multiple stepsThe reaction conditions often include the use of bases such as sodium or potassium carbonate, and solvents like toluene or methanol .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-{(Tert-butoxy)carbonylamino}-2-(3,5-dichlorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonyl chloride, cesium acetate, and crown ether-18-6 . Reaction conditions vary depending on the desired transformation but often involve specific temperatures and solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, reduction reactions may yield hydroxy derivatives, while substitution reactions can introduce new functional groups at the benzylic position .
Wissenschaftliche Forschungsanwendungen
2-{(Tert-butoxy)carbonylamino}-2-(3,5-dichlorophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{(Tert-butoxy)carbonylamino}-2-(3,5-dichlorophenyl)acetic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group serves as a protecting group, allowing the compound to participate in various chemical reactions without undergoing unwanted transformations. The dichlorophenyl acetic acid moiety can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{(Tert-butoxy)carbonylamino}benzoic acid: This compound shares the tert-butoxycarbonyl and methylamino groups but has a benzoic acid moiety instead of a dichlorophenyl acetic acid moiety.
2-{(Tert-butoxy)carbonylamino}-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid: This compound includes a triazole ring, making it structurally different but functionally similar.
Uniqueness
The uniqueness of 2-{(Tert-butoxy)carbonylamino}-2-(3,5-dichlorophenyl)acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its potential interactions with biological targets, making it a valuable compound in pharmaceutical research .
Eigenschaften
Molekularformel |
C14H17Cl2NO4 |
|---|---|
Molekulargewicht |
334.2 g/mol |
IUPAC-Name |
2-(3,5-dichlorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17(4)11(12(18)19)8-5-9(15)7-10(16)6-8/h5-7,11H,1-4H3,(H,18,19) |
InChI-Schlüssel |
MNLDIPARVNQHQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CC(=CC(=C1)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


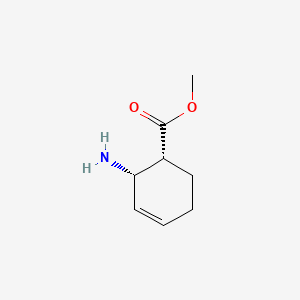
![{5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13521979.png)

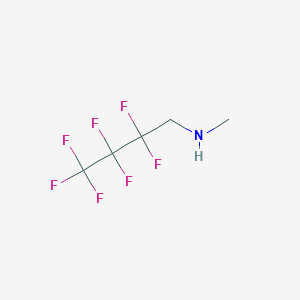

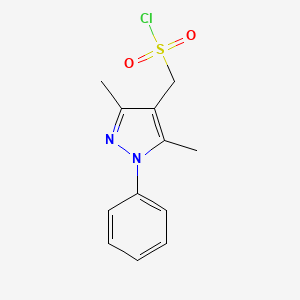

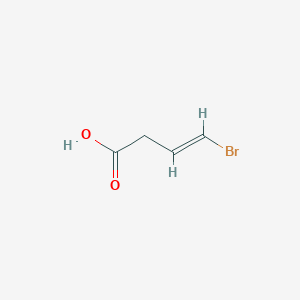

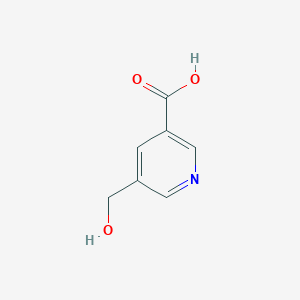
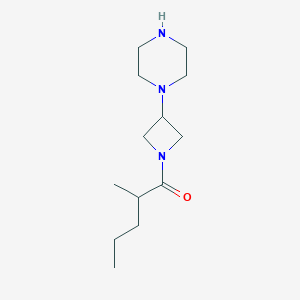
![1-Azaspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13522035.png)
![3-{[(2-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B13522046.png)

